Cas no 899906-71-9 (N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro4.6undeca-1,3-dien-2-yl}sulfanyl)acetamide)

N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide is a synthetic organic compound featuring a unique spirocyclic diaza structure coupled with a dichlorophenyl acetamide moiety. Its molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive scaffold due to the presence of sulfur and nitrogen heteroatoms, which may enhance binding affinity in biological systems. The dichlorophenyl group could contribute to lipophilicity, while the spirocyclic framework may confer conformational rigidity, improving selectivity. This compound is of interest for research applications in drug discovery, where its structural complexity and functional group diversity may facilitate the development of novel pharmacophores.
N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro4.6undeca-1,3-dien-2-yl}sulfanyl)acetamide structure
899906-71-9 structure
Product Name:N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro4.6undeca-1,3-dien-2-yl}sulfanyl)acetamide
CAS No:899906-71-9
MF:C23H23Cl2N3OS
MW:460.41922211647
CID:6598464
PubChem ID:22428669
Update Time:2025-10-30

N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro4.6undeca-1,3-dien-2-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro4.6undeca-1,3-dien-2-yl}sulfanyl)acetamide
    • N-(3,4-DICHLOROPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
    • N-(3,4-dichlorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
    • F3168-0577
    • AKOS001791814
    • 899906-71-9
    • N-(3,4-dichlorophenyl)-2-((3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide
    • Inchi: 1S/C23H23Cl2N3OS/c24-18-11-10-17(14-19(18)25)26-20(29)15-30-22-21(16-8-4-3-5-9-16)27-23(28-22)12-6-1-2-7-13-23/h3-5,8-11,14H,1-2,6-7,12-13,15H2,(H,26,29)
    • InChI Key: AKIFVJIASFSJDZ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(CSC1C(C2C=CC=CC=2)=NC2(CCCCCC2)N=1)=O)Cl

Computed Properties

  • Exact Mass: 459.0938889g/mol
  • Monoisotopic Mass: 459.0938889g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 669
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 79.1Ų

N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro4.6undeca-1,3-dien-2-yl}sulfanyl)acetamide Pricemore >>

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Additional information on N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro4.6undeca-1,3-dien-2-yl}sulfanyl)acetamide

N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide (CAS No. 899906-71-9): An Overview

N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide (CAS No. 899906-71-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a spirocyclic framework and a sulfanyl acetamide moiety, which contribute to its potential biological activities and therapeutic applications.

The chemical structure of N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide is composed of a 3,4-dichlorophenyl group attached to an acetamide moiety through a sulfanyl bridge. The spirocyclic core, specifically the 1,4-diazaspiro[4.6]undeca-1,3-diene ring system, imparts unique conformational properties and potential binding affinities to various biological targets. These structural elements make the compound an interesting candidate for drug discovery and development.

Recent studies have explored the pharmacological properties of N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide. One notable area of research has focused on its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's potential as an anticancer agent. Preclinical studies have shown that N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways. These results highlight the compound's potential for further development as an anticancer drug.

In addition to its anti-inflammatory and anticancer properties, N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide has also been investigated for its neuroprotective effects. Studies have shown that it can protect neurons from oxidative stress-induced damage and reduce neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that the compound may have therapeutic applications in the treatment of neurological disorders.

The pharmacokinetic properties of N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide have also been studied to assess its suitability for clinical use. Preliminary data indicate that the compound has favorable oral bioavailability and a reasonable half-life in vivo. However, further optimization may be necessary to improve its pharmacokinetic profile for optimal therapeutic efficacy.

Safety and toxicity studies are crucial for the development of any new drug candidate. Preclinical toxicity studies have shown that N-(3,4-dichlorophenyl)-2-{(3R)-5-chloro-N-methylspiro[indoline-octahydro-pyrazino[1',2':5',6']indolizin]-7'-amine} (a related compound with a similar structure) exhibits low toxicity at therapeutic doses in animal models. These results are promising but warrant further investigation to ensure the safety profile of N-(3,4-dichlorophenyl)-2-{(3R)-5-chloro-N-methylspiro[indoline-octahydro-pyrazino[1',2':5',6']indolizin]-7'-amine} in humans.

In conclusion, N-(3,4-dichlorophenyl)-2-{(3R)-5-chloro-N-methylspiro[indoline-octahydro-pyrazino[1',2':5',6']indolizin]-7'-amine} (CAS No. 899906-71-9) is a promising compound with diverse biological activities and potential therapeutic applications in various diseases. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use. As more data become available from preclinical and clinical studies, this compound may emerge as a valuable addition to the pharmaceutical arsenal for treating inflammatory diseases, cancer, and neurological disorders.

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